molecular formula C8H10FNaO5 B12842337 Oxalacetic acid, sodiofluoro-, diethyl ester CAS No. 59769-03-8

Oxalacetic acid, sodiofluoro-, diethyl ester

Cat. No.: B12842337
CAS No.: 59769-03-8
M. Wt: 228.15 g/mol
InChI Key: XLQPPCYIYZWWQC-UHFFFAOYSA-N
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Description

Diethyl sodiofluoro-oxaloacetate is an organic compound with the molecular formula C8H10FNaO5 and a molecular weight of 228.15 g/mol . This compound is known for its unique structure, which includes both ester and sodium salt functionalities. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl sodiofluoro-oxaloacetate can be synthesized through the reaction of diethyl oxalate with sodium fluoride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out at low temperatures (0–5 °C) to ensure high yields and purity . The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product.

Industrial Production Methods

In industrial settings, the production of diethyl sodiofluoro-oxaloacetate involves large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses .

Chemical Reactions Analysis

Types of Reactions

Diethyl sodiofluoro-oxaloacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl sodiofluoro-oxaloacetate involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of certain enzymes, such as citrate synthase and malate dehydrogenase, which are involved in the citric acid cycle . This inhibition affects the production of key metabolic intermediates, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl sodiofluoro-oxaloacetate is unique due to the presence of both ester and sodium salt functionalities, as well as the fluorine atom. These features contribute to its distinct reactivity and applications in various fields.

Properties

CAS No.

59769-03-8

Molecular Formula

C8H10FNaO5

Molecular Weight

228.15 g/mol

IUPAC Name

sodium;diethyl 2-fluoro-3-oxobutanedioate

InChI

InChI=1S/C8H10FO5.Na/c1-3-13-7(11)5(9)6(10)8(12)14-4-2;/h3-4H2,1-2H3;/q-1;+1

InChI Key

XLQPPCYIYZWWQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)[C-](C(=O)C(=O)OCC)F.[Na+]

Origin of Product

United States

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